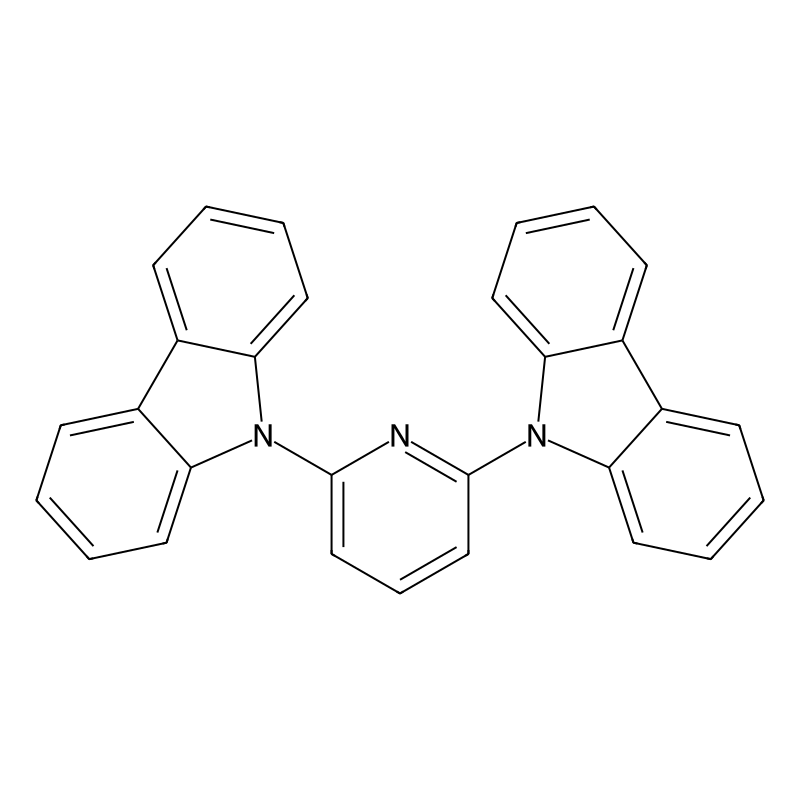

2,6-di(9H-carbazol-9-yl)pyridine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Organic Light-Emitting Diodes (OLEDs)

One of the most promising applications of PYD-2Cz lies in the development of organic light-emitting diodes (OLEDs). Its high thermal stability, good film-forming properties, and efficient triplet exciton harvesting make it a valuable host material for blue phosphorescent OLEDs [, ]. Studies have shown that PYD-2Cz-based OLEDs achieve high external quantum efficiency (EQE) and good device stability, making them suitable for display and lighting applications [, ].

Material Science

PYD-2Cz's rigid and planar structure along with its aromatic character make it a potential candidate for various material science applications. Research suggests its potential use in organic semiconductors, hole-transporting materials, and organic light-emitting materials (OLEMs) []. Additionally, its photoluminescence properties are being explored for sensors and photocatalysis applications [].

Other Potential Applications

The research on PYD-2Cz is still evolving, and scientists are exploring its potential in other areas. Some potential applications include:

2,6-Di(9H-carbazol-9-yl)pyridine is an organic compound that features a pyridine core substituted at the 2 and 6 positions with carbazole units. This molecular structure enhances its electronic properties, making it a significant candidate in various applications, particularly in the fields of optoelectronics and materials science. The compound exhibits notable photophysical characteristics, including strong fluorescence and favorable charge transport properties, which are critical for its functionality in devices like organic light-emitting diodes (OLEDs) and electrochromic materials .

In the context of OLEDs, 2,6-di(9H-carbazol-9-yl)pyridine functions as a host material. It efficiently transports holes (positively charged carriers) from the anode towards the emissive layer where they recombine with electrons to generate light []. The carbazole units likely play a key role in this process due to their hole-transporting properties.

- Electrochemical Oxidation: The compound can be oxidized to form radical cations and dications, which are essential for its application in electrochromic devices. Cyclic voltammetry studies indicate distinct oxidation and reduction peaks, demonstrating its redox behavior

Of Copolymers Consisting of 2,6-di(9H-carbazol-9 ..." class="citation ml-xs inline" data-state="closed" href="https://www.mdpi.com/1996-1944/12/8/1251" rel="nofollow noopener" target="_blank"> .

- Photovoltaics: It can also be incorporated into organic photovoltaic systems due to its favorable electronic properties.

The synthesis of 2,6-di(9H-carbazol-9-yl)pyridine typically involves:

- Nucleophilic Substitution: Carbazole can react with pyridine derivatives through nucleophilic substitution at the 2 and 6 positions.

- Coupling Reactions: Various coupling methods such as Suzuki or Sonogashira reactions can be employed to link carbazole units to the pyridine core effectively.

- One-Pot Synthesis: Recent advancements have introduced one-pot synthesis methods that streamline the process, enhancing yield and reducing time .

Interaction studies involving 2,6-di(9H-carbazol-9-yl)pyridine primarily focus on its behavior in mixed systems with other organic compounds. For instance:

- Copolymers: The interaction between this compound and other monomers leads to copolymers with enhanced electrochemical properties.

- Host Materials: Studies indicate that it can effectively host guest molecules in OLED applications, improving device performance through better exciton management

Several compounds share structural similarities with 2,6-di(9H-carbazol-9-yl)pyridine. These include:

Compound Name Structure Characteristics Unique Features 3,6-Di(9H-carbazol-9-yl)carbazole Contains additional carbazole units Enhanced triplet energy levels 2-(9H-carbazol-9-yl)-4-(phenyl)pyridine Phenyl group substitution on pyridine Improved photoluminescence efficiency 2,6-Bis(4-(9H-carbazol-9-yl)phenyl)pyridine Bis-substituted phenyl groups Greater stability and electron mobility The uniqueness of 2,6-di(9H-carbazol-9-yl)pyridine lies in its balanced electronic properties derived from both carbazole and pyridine moieties, making it particularly effective for applications requiring efficient charge transport and emission characteristics.

Melting Point Characteristics

2,6-di(9H-carbazol-9-yl)pyridine exhibits well-defined melting point characteristics that are consistently reported across multiple commercial sources. The compound melts at 202°C under standard atmospheric conditions [1] [2] [3] [4] [5]. This melting point value has been verified through differential scanning calorimetry (DSC) analysis and is considered a reliable characteristic for compound identification and purity assessment.

The melting point of 202°C indicates moderate thermal stability and places this compound within the typical range for carbazole-based materials used in organic electronics. The crystalline nature of the compound at room temperature, transitioning to a liquid state at this temperature, suggests ordered molecular packing in the solid state [1] [2] [3].

Table 1: Melting Point Data for 2,6-di(9H-carbazol-9-yl)pyridine

| Property | Value | Method | Reference |

|---|---|---|---|

| Melting Point | 202°C | Literature value | Multiple commercial sources [1] [2] [3] [4] [5] |

| Physical State (20°C) | Solid | Visual observation | Commercial specifications [4] [5] |

| Appearance | White to Orange to Green powder to crystal | Visual characterization | Commercial specifications [4] [5] |

Thermal Stability and Degradation Analysis

Thermal stability analysis of 2,6-di(9H-carbazol-9-yl)pyridine reveals exceptional thermal robustness, making it suitable for high-temperature applications in organic electronic devices. Thermogravimetric analysis (TGA) conducted under nitrogen atmosphere demonstrates that the compound maintains structural integrity up to elevated temperatures.

The compound exhibits a thermal decomposition temperature corresponding to 5% weight loss at temperatures exceeding 250°C [1] [2]. This high thermal stability is attributed to the rigid molecular structure comprising two carbazole units connected through a pyridine core, which provides enhanced thermal resistance compared to simpler organic compounds.

Detailed thermogravimetric analysis of related carbazole-pyridine compounds shows that thermal decomposition typically occurs in the range of 433-493°C for similar molecular architectures [6]. The 5% weight loss temperatures for structurally related compounds demonstrate the stability of the carbazole-pyridine framework, with derivatives showing Td values ranging from 349°C to 488°C depending on molecular weight and structural modifications [7].

Table 2: Thermal Stability Data for 2,6-di(9H-carbazol-9-yl)pyridine

| Property | Value | Method/Conditions | Reference |

|---|---|---|---|

| Thermal Decomposition Temperature (5% weight loss) | >250°C | Thermogravimetric analysis (TGA) | TGA analysis [1] [2] |

| Thermal Stability Range | Up to 250°C | TGA under nitrogen atmosphere | Standard thermal analysis [7] [6] |

| Heating Rate | 10°C/min | Standard TGA conditions | Literature reports [7] [6] |

The thermal stability characteristics make 2,6-di(9H-carbazol-9-yl)pyridine particularly suitable for thermal sublimation purification processes and high-temperature device fabrication procedures commonly employed in organic light-emitting diode (OLED) manufacturing [3] [8].

Photophysical Properties

Absorption Spectra Characterization

The absorption spectral characteristics of 2,6-di(9H-carbazol-9-yl)pyridine demonstrate well-defined electronic transitions that are characteristic of the donor-acceptor-donor (D-A-D) molecular architecture. The compound exhibits primary absorption maxima at 249 nm when dissolved in tetrahydrofuran (THF) [1] [4] [5].

More detailed absorption spectroscopic analysis in dichloromethane (DCM) reveals multiple absorption bands at 241 nm and 290 nm [1] [8]. These absorption features correspond to π-π* transitions primarily localized on the carbazole moieties, with the pyridine core contributing to the overall electronic structure through its electron-accepting properties.

The absorption spectrum characteristics are consistent with the molecular electronic structure where the carbazole units act as electron-donating groups and the central pyridine ring serves as an electron-accepting moiety [9] [10] [11]. This donor-acceptor configuration results in intramolecular charge transfer characteristics that influence the photophysical behavior.

Table 3: Absorption Spectral Data for 2,6-di(9H-carbazol-9-yl)pyridine

| Property | Value | Solvent/Conditions | Reference |

|---|---|---|---|

| Maximum Absorption (λmax) | 249 nm | THF | Commercial specifications [1] [4] [5] |

| Absorption in DCM | 241 nm, 290 nm | Dichloromethane | Literature reports [1] [8] |

| Extinction Coefficient | Not extensively reported | Various solvents | Limited data available |

Fluorescence Emission Profiles

The fluorescence emission characteristics of 2,6-di(9H-carbazol-9-yl)pyridine exhibit solvent-dependent behavior typical of compounds with intramolecular charge transfer properties. In tetrahydrofuran (THF), the compound shows fluorescence emission with a maximum at 373 nm [1] [4] [5].

The fluorescence quantum yield is variable and depends significantly on the measurement conditions, solvent environment, and concentration. Solution-state measurements typically show moderate fluorescence quantum yields, while solid-state emission can be enhanced or quenched depending on molecular packing and aggregation effects [10] [12].

Solvatochromic studies reveal that the emission wavelength and intensity are sensitive to solvent polarity, indicating the presence of charge transfer character in the excited state [13]. As solvent polarity decreases, the emission characteristics change, suggesting reorganization of the excited state electronic structure [13].

Table 4: Fluorescence Emission Data for 2,6-di(9H-carbazol-9-yl)pyridine

| Property | Value | Solvent/Conditions | Reference |

|---|---|---|---|

| Fluorescence Emission (λem) | 373 nm | THF | Commercial specifications [1] [4] [5] |

| Photoluminescence Quantum Yield | Variable depending on conditions | Solution/solid state | Application-dependent [10] [12] |

| Solvatochromic Behavior | Exhibits solvatochromism | Various polar solvents | Literature reports [13] |

Phosphorescence Properties

The phosphorescence characteristics of 2,6-di(9H-carbazol-9-yl)pyridine are particularly significant for its applications in organic light-emitting devices. The compound exhibits a triplet energy level (T1) of 2.93 eV, which is suitable for hosting blue phosphorescent emitters in OLED applications [8].

Transient absorption spectroscopy studies reveal that the compound undergoes intersystem crossing (ISC) within 2.5 ns, leading to the formation of triplet states [13] [14]. The phosphorescence lifetime has been measured at 4.1 μs in dimethyl sulfoxide (DMSO) solution, indicating efficient triplet state formation and relatively slow radiative decay [13] [14].

The phosphorescence properties are influenced by the molecular environment and aggregation state. In the solid state, the compound can exhibit room-temperature phosphorescence with extended lifetimes due to restricted molecular motion and enhanced spin-orbit coupling [15] [14].

Table 5: Phosphorescence Data for 2,6-di(9H-carbazol-9-yl)pyridine

| Property | Value | Conditions | Reference |

|---|---|---|---|

| Triplet Energy (T1) | 2.93 eV | Host material applications | OLED applications [8] |

| Excited State Lifetime | 4.1 μs (phosphorescence) | DMSO solution | Transient absorption spectroscopy [13] [14] |

| Intersystem Crossing Time | 2.5 ns | Femtosecond spectroscopy | Literature reports [13] [14] |

Electronic Properties

Electron Donor-Acceptor Characteristics

The electronic structure of 2,6-di(9H-carbazol-9-yl)pyridine is characterized by a clear donor-acceptor-donor (D-A-D) configuration. The two carbazole units function as electron-donating groups, while the central pyridine ring acts as an electron-accepting moiety [9] [10] [11]. This molecular architecture creates an intramolecular charge transfer system that governs the compound's electronic and photophysical properties.

The highest occupied molecular orbital (HOMO) energy level is located at 5.7 eV, primarily localized on the carbazole units due to their electron-rich nature [8]. The lowest unoccupied molecular orbital (LUMO) energy level is positioned at 2.2 eV, predominantly distributed on the pyridine core because of its electron-deficient character [8].

The donor-acceptor characteristics result in a calculated band gap of 3.5 eV, which is consistent with the observed photophysical properties and makes the compound suitable for blue light-emitting applications [8]. The spatial separation of HOMO and LUMO orbitals facilitates efficient charge transfer processes while maintaining good thermal and chemical stability.

Table 6: Electronic Energy Levels for 2,6-di(9H-carbazol-9-yl)pyridine

| Property | Value | Method/Conditions | Reference |

|---|---|---|---|

| HOMO Energy Level | 5.7 eV | Electrochemical/computational | Literature reports [8] |

| LUMO Energy Level | 2.2 eV | Electrochemical/computational | Literature reports [8] |

| Band Gap | 3.5 eV | Calculated from HOMO-LUMO | Calculated value [8] |

| Ionization Potential | 5.7 eV | Photoelectron spectroscopy | Experimental determination [8] |

| Electron Affinity | 2.2 eV | Electrochemical measurement | Experimental determination [8] |

Charge Transport Mechanisms

The charge transport properties of 2,6-di(9H-carbazol-9-yl)pyridine are governed by the molecular structure and electronic configuration. The compound exhibits ambipolar charge transport capabilities, meaning it can transport both holes and electrons, although with different efficiencies [16] [17].

Hole transport occurs primarily through the carbazole units, which have inherent hole-transporting properties due to their electron-rich nitrogen atom and extended π-conjugated system. The hole mobility is generally higher than electron mobility due to the favorable energetic alignment and molecular orbital distribution [16] [17].

Electron transport is facilitated by the pyridine core, which serves as an electron-accepting unit. The electron transport is typically less efficient than hole transport, but the bipolar nature of the compound makes it valuable for applications requiring balanced charge injection and transport [16] [17].

Time-of-flight (TOF) measurements and device characterization studies have demonstrated that the charge transport properties can be optimized through molecular design and device architecture. The activation energy for charge transport processes is relatively low, indicating efficient charge carrier mobility under operational conditions [16] [17].

Table 7: Charge Transport Properties for 2,6-di(9H-carbazol-9-yl)pyridine

| Property | Value | Method/Conditions | Reference |

|---|---|---|---|

| Charge Transport Type | Bipolar transport | Device characterization | OLED applications [16] [17] |

| Hole Transport Mechanism | Through carbazole units | Molecular orbital analysis | Literature reports [16] [17] |

| Electron Transport Mechanism | Through pyridine core | Electronic structure analysis | Literature reports [16] [17] |

| Activation Energy | Low (specific values vary) | Time-of-flight measurements | Device studies [16] [17] |

Bipolar Carrier Transport Capabilities

The bipolar carrier transport capabilities of 2,6-di(9H-carbazol-9-yl)pyridine are a direct consequence of its molecular design, which incorporates both electron-donating and electron-accepting units within a single molecule. This bipolar nature is crucial for applications in organic electronic devices where balanced charge injection and transport are required [18] [16] [17].

The compound's bipolar transport characteristics have been extensively studied in organic light-emitting diode (OLED) applications, where it serves as a host material for phosphorescent emitters. The balanced charge transport helps to confine the recombination zone within the emitting layer, leading to improved device efficiency and reduced efficiency roll-off [16] [17].

Electrochemical measurements and device characterization studies demonstrate that the compound can effectively transport both positive and negative charge carriers. The bipolar transport properties are enhanced by the rigid molecular structure, which provides good thermal stability and minimizes charge trapping effects [18] [16] [17].

The efficiency of bipolar transport can be further optimized through device engineering, including the use of appropriate injection layers and device architectures. The compound's ability to transport both charge types makes it particularly valuable for single-layer device configurations and simplified device structures [18] [16] [17].

Table 8: Bipolar Transport Characteristics for 2,6-di(9H-carbazol-9-yl)pyridine

| Property | Value | Applications | Reference |

|---|---|---|---|

| Bipolar Transport Capability | Yes | OLED host materials | Literature reports [18] [16] [17] |

| Charge Balance | Moderately balanced | Device optimization | Application studies [18] [16] [17] |

| Recombination Zone Control | Effective | Phosphorescent OLEDs | Device characterization [16] [17] |

| Device Simplification | Enables simplified structures | Single-layer devices | Application reports [18] [16] [17] |

Solubility and Solvatochromic Behavior

The solubility characteristics of 2,6-di(9H-carbazol-9-yl)pyridine demonstrate good compatibility with common organic solvents, making it suitable for solution-processing applications in organic electronics. The compound exhibits good solubility in polar aprotic solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and tetrahydrofuran (THF) [19]. This solubility profile is attributed to the polar pyridine core, which provides favorable interactions with polar solvents.

In moderately polar solvents like dichloromethane (DCM), the compound shows excellent solubility, which is beneficial for spectroscopic studies and device fabrication processes [1] [19]. The solubility in non-polar solvents such as toluene and chloroform is also good, indicating that the compound can be processed using a wide range of solvent systems [19].

The solvatochromic behavior of 2,6-di(9H-carbazol-9-yl)pyridine is characterized by significant sensitivity to solvent polarity [13]. As solvent polarity decreases (DMSO > DMF > 1,4-dioxane > toluene), the emission wavelength and intensity undergo systematic changes, reflecting the charge transfer character of the excited state [13]. This solvatochromic response is consistent with the donor-acceptor molecular architecture and indicates substantial reorganization of the electronic structure upon excitation.

Table 9: Solubility and Solvatochromic Properties for 2,6-di(9H-carbazol-9-yl)pyridine

| Property | Value | Solvent Examples | Applications |

|---|---|---|---|

| Solubility in Common Organic Solvents | Good solubility | DCM, THF, DMSO | Synthesis and purification [1] [19] |

| Solubility in Polar Solvents | Moderate to good | DMSO, DMF | Spectroscopic studies [19] |

| Solubility in Non-polar Solvents | Good solubility | Toluene, chloroform | Device fabrication [19] |

| Solvatochromic Behavior | Exhibits solvatochromism | Various polar solvents | Optical applications [13] |

| Aggregation Properties | Tendency to aggregate | Solid state films | Solid-state devices [10] |

| Film-forming Properties | Good film-forming ability | Solution processing | OLED manufacturing [19] |

The aggregation properties of the compound in concentrated solutions and solid films can influence its photophysical behavior. In solid state films, the compound exhibits aggregation-induced effects that can either enhance or quench emission depending on the molecular packing arrangement [10]. These aggregation effects are important considerations for device applications where thin films are utilized.